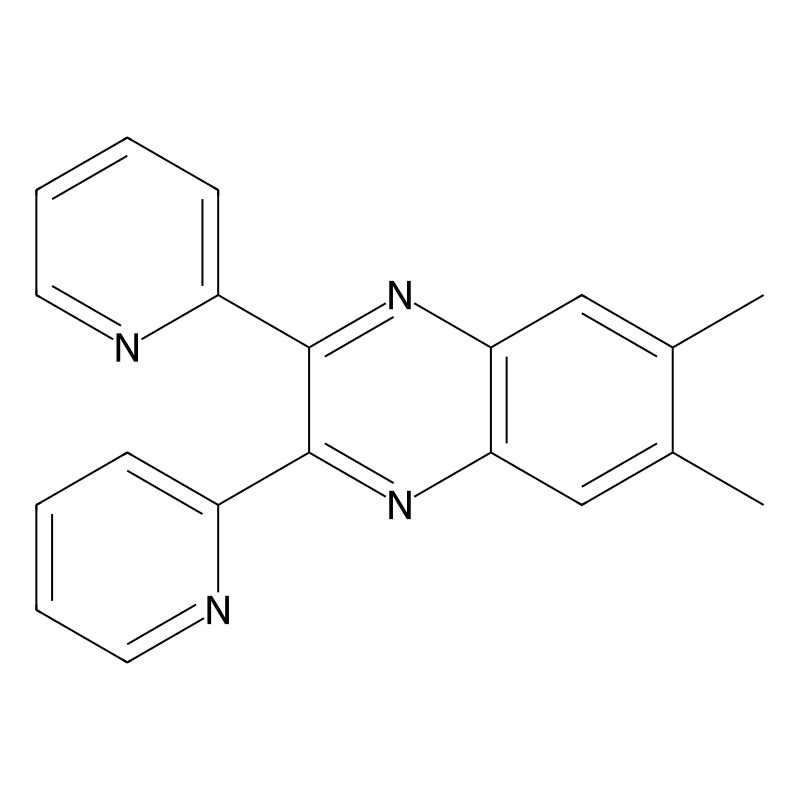6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Internal Standard: Several scientific suppliers list 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline as an internal standard [, , ]. An internal standard is a compound added to a sample in known concentration to facilitate quantification of the target analytes during chromatography or other analytical techniques [].
Given the presence of pyridyl groups, it is possible that 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline might be useful as an internal standard for analyzing other nitrogen-containing heterocyclic compounds separated by techniques like high-performance liquid chromatography (HPLC) but specific research on this application is lacking.
- Further Research Areas: The quinoxaline core structure is present in many biologically active molecules []. Additionally, pyridyl groups are commonly found in pharmaceuticals. Therefore, 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline itself or related compounds could be potential candidates for further investigation in medicinal chemistry or drug discovery. However, there is currently no scientific literature available on such applications.
6,7-Dimethyl-2,3-di-2-pyridylquinoxaline is a complex organic compound characterized by its unique structure, which includes two pyridyl groups and a quinoxaline moiety. Its molecular formula is , indicating the presence of four nitrogen atoms and a significant number of carbon and hydrogen atoms. This compound is notable for its ability to act as a bidentate ligand in coordination chemistry, particularly in the formation of metal complexes, such as those with platinum(II) ions. The presence of methyl groups at the 6 and 7 positions enhances its steric and electronic properties, making it a versatile ligand in various
As mentioned earlier, research on the specific mechanism of action of 6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline is not available. However, its use as an internal standard in nelfinavir mesylate studies suggests it may share some similar properties with the drug, such as lipophilicity, allowing it to interact with similar biological components [].
The chemical behavior of 6,7-dimethyl-2,3-di-2-pyridylquinoxaline primarily involves its coordination with metal ions. It can form stable complexes with transition metals through its nitrogen atoms. For example, when reacting with platinum(II) salts, it forms chelate complexes that exhibit unique reactivity profiles. The substitution kinetics of these complexes have been studied extensively, revealing that the rate of substitution depends on the nature of the incoming nucleophile and the electronic properties of the complex .
Example Reaction
A common reaction involves the formation of a platinum(II) complex:
Research indicates that 6,7-dimethyl-2,3-di-2-pyridylquinoxaline and its metal complexes may exhibit biological activity. These compounds have been investigated for their potential anticancer properties due to their ability to interact with DNA and inhibit cellular proliferation. The coordination of this ligand with metal ions can enhance its biological efficacy by facilitating interactions with biological macromolecules .
Synthesis of 6,7-dimethyl-2,3-di-2-pyridylquinoxaline typically involves the following steps:
- Starting Materials: The synthesis often begins with 2,3-bis(2-pyridyl)quinoxaline.
- Methylation: Methyl iodide is commonly used to introduce methyl groups at the 6 and 7 positions.
- Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
An example synthetic route is:
6,7-Dimethyl-2,3-di-2-pyridylquinoxaline finds applications in various fields:
- Coordination Chemistry: As a ligand in the formation of metal complexes.
- Material Science: In the development of new materials with specific electronic properties.
- Biological Research: Investigated for potential therapeutic applications due to its biological activity.
Studies have shown that 6,7-dimethyl-2,3-di-2-pyridylquinoxaline interacts effectively with various metal ions. The interactions are influenced by factors such as steric hindrance from methyl groups and electronic effects from the pyridyl rings. These interactions can lead to significant changes in the reactivity and stability of the resulting metal complexes .
Several compounds share structural similarities with 6,7-dimethyl-2,3-di-2-pyridylquinoxaline. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3-Di(2-pyridyl)quinoxaline | Lacks methyl groups | More basic; less sterically hindered |
| 5,6-Diphenyl-1,2,4-triazine | Different heterocyclic framework | Exhibits different coordination behavior |
| 6-Methyl-2,3-di(2-pyridyl)quinoxaline | Only one methyl group | Potentially different electronic properties |
The uniqueness of 6,7-dimethyl-2,3-di-2-pyridylquinoxaline lies in its enhanced steric hindrance and electronic properties due to the presence of two methyl groups at critical positions on the quinoxaline ring. This modification can significantly influence its reactivity and interaction with metal ions compared to similar compounds .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







